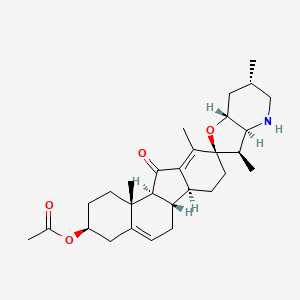

O-Acetyljervine

描述

Structure

3D Structure

属性

CAS 编号 |

14788-78-4 |

|---|---|

分子式 |

C29H41NO4 |

分子量 |

467.6 g/mol |

IUPAC 名称 |

[(3S,3'R,3'aS,6'S,6aS,6bS,7'aR,9R,11aS,11bR)-3',6',10,11b-tetramethyl-11-oxospiro[1,2,3,4,6,6a,6b,7,8,11a-decahydrobenzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-yl] acetate |

InChI |

InChI=1S/C29H41NO4/c1-15-12-23-26(30-14-15)17(3)29(34-23)11-9-21-22-7-6-19-13-20(33-18(4)31)8-10-28(19,5)25(22)27(32)24(21)16(29)2/h6,15,17,20-23,25-26,30H,7-14H2,1-5H3/t15-,17+,20-,21-,22-,23+,25+,26-,28-,29-/m0/s1 |

InChI 键 |

UQVIFHXKIPQADQ-CXKDDGKJSA-N |

SMILES |

CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(CCC6(C5C(=O)C4=C3C)C)OC(=O)C)C)NC1 |

手性 SMILES |

C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@@H]5CC=C6C[C@H](CC[C@@]6([C@H]5C(=O)C4=C3C)C)OC(=O)C)C)NC1 |

规范 SMILES |

CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(CCC6(C5C(=O)C4=C3C)C)OC(=O)C)C)NC1 |

外观 |

Solid powder |

其他CAS编号 |

14788-78-4 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

O-Acetyljervine; 3-O-Acetyljervine; |

产品来源 |

United States |

Occurrence and Isolation of O Acetyljervine

Natural Sources and Distribution

Steroidal alkaloids, including O-Acetyljervine, are found in a variety of organisms. nih.govd-nb.info

Veratrum Species (e.g., Veratrum album, Veratrum lobelianum Bernch.) and Liliaceae Family

This compound has been reported in Veratrum album nih.govkoreascience.krtandfonline.comresearchgate.netresearchgate.net and Veratrum lobelianum Bernch. rushim.ru. Veratrum is a genus of perennial flowering herbs belonging to the Liliaceae or Melanthiaceae family, primarily found in the Northern Hemisphere. nih.gov The Liliaceae family, also known as the lily family, consists of about 15 genera and 610 species, predominantly distributed in temperate regions of the Northern Hemisphere. wikipedia.org Steroidal alkaloids are characteristic constituents of Veratrum species within the Liliaceae family. researchgate.net

Table 1: Occurrence of this compound in Veratrum Species

| Species | Source Part (if specified) | Reference |

| Veratrum album | Leaves, Rhizomes | nih.govkoreascience.krtandfonline.comresearchgate.netresearchgate.net |

| Veratrum lobelianum | rushim.ru |

Broader Plant Families (e.g., Solanaceae, Apocynaceae, Buxaceae)

Steroidal alkaloids are also found in other plant families, including Solanaceae, Apocynaceae, and Buxaceae. nih.govd-nb.inforhhz.netresearchgate.net While this compound is primarily associated with Veratrum species in the Liliaceae, these broader families are known sources of diverse steroidal alkaloids. nih.govd-nb.inforhhz.netresearchgate.net The Solanaceae family, for instance, is a major source of cholestane (B1235564) alkaloids, often occurring as glycosides. nih.gov The Apocynaceae and Buxaceae families contain pregnane (B1235032) and cyclopregnane alkaloids. nih.govd-nb.inforhhz.net

Table 2: Plant Families Known to Contain Steroidal Alkaloids (Broader Distribution)

| Plant Family | Examples of Alkaloid Types Found | Reference |

| Solanaceae | Cholestane alkaloids (e.g., spirosolane, solanidine, verazine (B227647) types) | nih.govresearchgate.net |

| Apocynaceae | Pregnane alkaloids (e.g., conanine, paravallarine (B1211193) types) | nih.govd-nb.inforhhz.net |

| Buxaceae | Pregnane and cyclopregnane alkaloids | nih.govd-nb.inforhhz.net |

Non-Plant Biological Sources (e.g., Marine Invertebrates, Amphibians)

Beyond the plant kingdom, steroidal alkaloids have also been found in marine organisms and amphibians. nih.govd-nb.inforhhz.net Marine invertebrates and amphibians are considered major sources of these compounds. researchgate.net Dimeric steroidal alkaloids, a class of bis-steroidal pyrazine (B50134) alkaloids, have been found in marine organisms. nih.gov

Table 3: Non-Plant Biological Sources of Steroidal Alkaloids

| Source Type | Examples of Alkaloid Types Found (if specified) | Reference |

| Marine Invertebrates | Dimeric steroidal alkaloids | nih.govd-nb.inforhhz.net |

| Amphibians | Steroidal alkaloids | nih.govd-nb.inforhhz.net |

Isolation Methodologies in Academic Research

The isolation of this compound from its natural sources typically involves a combination of extraction and chromatographic separation techniques.

Extraction Techniques

Extraction is the initial step in isolating bioactive compounds from plant materials. researchgate.net This process involves dissociating a mixture of substances by dissolving components in one or more solvents. arcjournals.org Common extraction techniques used in natural product chemistry include maceration, Soxhlet extraction, and heat reflux extraction. researchgate.netarcjournals.org More advanced techniques like ultrasound-assisted extraction (UAE) and enzyme-assisted extraction (EAE) are also employed to improve efficiency and yield, particularly for thermolabile compounds. researchgate.netarcjournals.orgmdpi.com The choice of solvent and extraction technique is crucial for selective isolation. arcjournals.orgmdpi.com

Chromatographic Separation Methods

Chromatography is a fundamental biophysical technique used for the separation, identification, and purification of components in a mixture. nih.govjournalagent.com It relies on the differential distribution of compounds between a stationary phase and a mobile phase. journalagent.comrotachrom.com Various chromatographic methods are utilized in academic research for the isolation of steroidal alkaloids like this compound. Column chromatography is a prevalent method involving a stationary phase packed in a column and a mobile phase that carries the sample through the column, separating compounds based on their affinity for the stationary phase. journalagent.comrotachrom.com High-Performance Liquid Chromatography (HPLC) is a highly sensitive and efficient technique that uses high pressure to move the solvent mixture through columns, providing high resolution and better separation of closely related compounds. nih.gov Other techniques include thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS). nih.govkoreascience.kr The structures of new alkaloids are often established using spectroscopic techniques, including 2D NMR. researchgate.net

Table 4: Common Chromatographic Separation Methods

| Method | Principle | Application in Natural Product Isolation | Reference |

| Column Chromatography | Separation based on differential affinity between stationary and mobile phases in a column. | General separation and purification of compounds. | journalagent.comrotachrom.com |

| High-Performance Liquid Chromatography (HPLC) | High-pressure liquid mobile phase for high-resolution separation. | Separation and purification of complex mixtures. | nih.gov |

| Thin-Layer Chromatography (TLC) | Separation on a thin layer of stationary phase on a flat surface. | Analytical and preparative separation. | nih.gov ] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Couples gas chromatography with mass spectrometry for separation and identification of volatile compounds. | Analysis of complex mixtures, structural elucidation. | nih.govkoreascience.kr |

Bioassay-Guided Fractionation Approaches

Bioassay-guided fractionation is a strategic approach in natural product chemistry used to isolate bioactive compounds from complex mixtures based on their observed biological activity. This method involves systematically separating an extract into fractions, testing each fraction for the desired biological activity using a relevant bioassay, and then further fractionating the active fractions until pure, active compounds are obtained and identified. This iterative process allows for the targeted isolation of compounds responsible for a specific effect, rather than a random screening of all constituents.

While bioassay-guided isolation has been successfully applied to Veratrum species to identify bioactive compounds, studies specifically detailing the bioassay-guided isolation of this compound are less commonly reported in the provided search results. For example, a bioassay-guided isolation study on Veratrum lobelianum rhizomes, guided by larvicidal and biting deterrent activity against Aedes aegypti, led to the isolation of compounds such as ethyl palmitate, ethyl linoleate, beta-sitosterol, resveratrol, and oxyresveratrol, but this compound was not among the active compounds isolated in that particular study, despite being reported to occur in the plant.

However, the known biological activity of this compound as a beta-adrenoceptor agonist suggests that a bioassay focusing on adrenoceptor activity could potentially be used to guide its isolation from Veratrum extracts. Bioassay-guided systematic fractionation has been generally mentioned in the context of Veratrum album and the identification of this compound as a beta-adrenoceptor agonist, implying that a bioassay played a role in its study or isolation process. The application of bioassay-guided approaches in Veratrum research underscores its utility in discovering and isolating natural products with specific pharmacological properties.

Advanced Structural Elucidation and Characterization of O Acetyljervine

Spectroscopic Techniques for Structural Determination

Spectroscopic methods are indispensable tools in organic chemistry for determining the connectivity of atoms, their spatial arrangement, and the identification of functional groups within a molecule. For a complex natural product like O-Acetyljervine, a combination of techniques is essential to piece together the complete structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the magnetic environment of atomic nuclei, most commonly hydrogen (¹H) and carbon-13 (¹³C). By analyzing the chemical shifts, splitting patterns, and integration of signals in NMR spectra, chemists can deduce the types of atoms present, their neighboring atoms, and their relative positions within the molecule.

One-dimensional (1D) NMR experiments, such as proton (¹H) and carbon-13 (¹³C) NMR, are typically the first steps in the spectroscopic characterization of an organic compound.

¹H NMR Spectroscopy: A ¹H NMR spectrum provides information on the number of different types of protons in a molecule, their chemical environment (indicated by chemical shift), and the number of neighboring protons (indicated by splitting patterns or multiplicity). The integration of the signals is proportional to the number of protons giving rise to each signal. For a steroidal alkaloid like this compound, the ¹H NMR spectrum would show characteristic signals for protons on the steroid core, the attached furanopiperidine ring system, and the acetyl group. Analysis of coupling constants (J values) derived from splitting patterns provides crucial information about the dihedral angles between coupled protons, aiding in the determination of relative stereochemistry and conformation.

¹³C NMR Spectroscopy: A ¹³C NMR spectrum reveals the number of distinct carbon atoms in the molecule and their chemical environment. The chemical shift of each carbon signal is influenced by the hybridization state, neighboring atoms, and functional groups. This provides complementary information to the ¹H NMR spectrum, helping to build the carbon framework of the molecule. For complex structures, the natural abundance of ¹³C is low, making these experiments less sensitive than ¹H NMR, but they are essential for identifying all unique carbon atoms.

Two-dimensional (2D) NMR experiments provide correlations between signals, offering deeper insights into the connectivity and spatial relationships between atoms. These techniques are particularly valuable for elucidating the structures of complex molecules where 1D spectra may be crowded or ambiguous.

Correlation Spectroscopy (COSY): COSY is a homonuclear 2D NMR technique that reveals correlations between protons that are coupled to each other through bonds (typically up to three bonds). The presence of cross-peaks in a COSY spectrum indicates that the corresponding protons are spin-coupled. This allows for the tracing of proton spin systems within the molecule, helping to connect adjacent proton-bearing carbons.

Distortionless Enhancement by Polarization Transfer (DEPT): DEPT is a ¹³C NMR experiment that helps to determine the number of protons attached to each carbon atom. By running DEPT experiments at different pulse angles (e.g., DEPT-45, DEPT-90, and DEPT-135), it is possible to distinguish between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary (C) carbons. This information is vital for assigning ¹³C signals and confirming the molecular formula. The structures of compounds like Veratramine (B1683811) and Jervine (B191634) have been identified using spectral data including DEPT nih.gov.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a homonuclear 2D NMR technique that identifies protons that are spatially close to each other, regardless of whether they are coupled through bonds. Cross-peaks in a NOESY spectrum indicate a Nuclear Overhauser Effect (NOE) between the corresponding protons, which is proportional to the inverse sixth power of the distance between them. NOESY is particularly useful for determining the relative stereochemistry and conformation of rigid molecules like steroids by revealing through-space correlations. NOESY correlates protons that are near each other in space but not necessarily directly bonded epa.gov.

For particularly challenging structures or when dealing with limited sample quantities, more advanced NMR techniques may be employed. These can include experiments like Heteronuclear Single Quantum Correlation (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC). HSQC correlates protons with the carbons they are directly attached to (one-bond correlation), while HMBC reveals correlations between protons and carbons that are separated by two or three bonds (long-range correlations). These heteronuclear 2D NMR experiments are powerful for establishing connectivity across heteroatoms and quaternary carbons, which may not be directly observed in COSY spectra. Advanced 2D-NMR experiments combined with advanced instrumentation allow structure elucidation of new organic compounds. The increasing complexity of natural compounds and their synthetic derivatives necessitates the use of more recent 1D and 2D NMR techniques.

Mass Spectrometry (MS) Applications

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern, which can help in determining the elemental composition and structural subunits. Electrospray ionization mass spectrometry (ESI-MS) is a common technique for analyzing polar molecules like alkaloids, often yielding a protonated molecular ion peak, e.g., [M+H]⁺. Jervine shows an ESI-MS peak at m/z 426 [M+H]⁺, corresponding to its molecular formula C₂₇H₃₉NO₃ nih.gov. For this compound, the molecular ion peak would be shifted according to the addition of an acetyl group (-COCH₃, molecular weight 43.04).

Fragmentation of the molecular ion in the mass spectrometer can provide characteristic fragment ions that offer clues about the structure. Different ionization techniques and fragmentation methods (e.g., collision-induced dissociation) can be used to induce fragmentation in a controlled manner. Analysis of the fragmentation pattern can help identify key structural features and confirm the presence of specific rings or functional groups. Common fragmentation pathways in organic molecules include alpha cleavage and McLafferty rearrangement, which can be diagnostic for certain functional groups.

Integration of Spectroscopic Data for Comprehensive Structure Assignment

The complete and accurate structural assignment of this compound requires the careful integration and interpretation of data obtained from all spectroscopic techniques. No single technique provides the full picture; rather, the information from each complements the others.

The molecular formula, often determined by high-resolution mass spectrometry, provides the elemental composition. ¹H and ¹³C NMR data establish the number and types of hydrogen and carbon atoms and their immediate environments. 2D NMR techniques like COSY, DEPT, NOESY, HSQC, and HMBC connect these pieces of information, revealing through-bond and through-space correlations that map the connectivity of the atoms and their relative spatial arrangement. Mass spectrometry fragmentation patterns can confirm the presence of specific substructures and provide additional evidence for the proposed connectivity.

By iteratively analyzing and correlating the data from these spectroscopic methods, researchers can build a comprehensive model of the this compound molecule, confirming its planar structure, stereochemistry, and conformation. This integrated approach is fundamental to the structure elucidation of complex natural products and is a cornerstone of modern organic chemistry.

Stereochemical Assignment and Conformational Analysis

The stereochemical assignment and conformational analysis of this compound, a steroidal alkaloid found in plants such as Veratrum album and Veratrum lobelianum, are crucial for understanding its physical, chemical, and biological properties. researchgate.netrushim.ru this compound is a derivative of jervine, a C-nor-D-homosteroidal alkaloid characterized by an intricate hexacyclic carbon skeleton. researchgate.netrhhz.net The stereochemistry of jervine and related alkaloids has been a subject of detailed investigation, with early studies contributing to the revised understanding of their complex structures. drugfuture.comnih.gov

Stereochemical assignments in such complex molecules are typically achieved through a combination of spectroscopic techniques, notably Nuclear Magnetic Resonance (NMR) spectroscopy, and in some cases, X-ray crystallography. pageplace.dechemistry-chemists.comwordpress.comwikipedia.org For this compound, the presence of multiple chiral centers within its steroidal framework dictates a specific three-dimensional arrangement of atoms. While specific detailed data solely focused on the stereochemical assignment and conformational analysis of this compound itself were not extensively found in the immediate search results, the principles applied to its parent compound, jervine, are directly relevant.

Early studies on jervine utilized techniques like chemical degradation and spectroscopic analysis to deduce its stereochemistry. drugfuture.com The C-nor-D-homosteroid skeleton of jervine presents unique stereochemical challenges compared to classical steroids. researchgate.net Research on jervine's stereochemistry has involved detailed analysis of NMR data, including 1D and 2D NMR techniques such as COSY and NOESY, which provide information about proton connectivities and through-space correlations, respectively. researchgate.networdpress.com These correlations are vital for determining relative stereochemistry and understanding the molecule's preferred conformations. wordpress.com

Conformational analysis explores the various spatial arrangements a molecule can adopt due to rotation around single bonds and the relative energies associated with these arrangements. ic.ac.uklumenlearning.com For a rigid polycyclic system like this compound, the conformational landscape is constrained by the fused ring system. However, flexibility exists around single bonds within the rings and in any attached side chains or functional groups, such as the acetyl group.

NMR spectroscopy is a powerful tool for conformational analysis, as chemical shifts and coupling constants are influenced by the local electronic environment and the dihedral angles between coupled nuclei. wordpress.comauremn.org.bryoutube.com Nuclear Overhauser Effect (NOE) experiments, including 1D NOE difference spectroscopy and 2D NOESY/ROESY, are particularly valuable for probing spatial proximity between protons, providing direct evidence for specific conformations. wordpress.com The magnitude of NOE correlations is inversely proportional to the sixth power of the distance between the interacting nuclei, making it a sensitive measure of through-space proximity. wordpress.com

The acetylation at the O-3 position in this compound introduces an acetyl group, which can influence the local conformation around that position due to steric and electronic effects. The preferred orientation of the acetyl group relative to the steroid skeleton would be determined by minimizing unfavorable interactions.

Molecular Interactions and Biological Mechanisms of O Acetyljervine

Receptor Binding Studies

The interaction of O-Acetyljervine with biological receptors is a key aspect of its pharmacological profile. Studies have investigated its effects on adrenoceptors, indicating a potential role in modulating cardiovascular function.

β-Adrenoceptor Agonism

This compound has been characterized as a β-adrenoceptor agonist. koreascience.krresearchgate.nettandfonline.comresearchgate.net In experimental settings involving anesthetized normotensive rats, intravenous administration of this compound resulted in dose-dependent decreases in blood pressure and increases in heart rate. koreascience.kr These cardiovascular effects were significantly reduced or abolished by pretreatment with propranolol, a non-selective β-adrenoceptor antagonist, in a manner similar to the effects observed with isoprenaline, a known β-adrenoceptor agonist. koreascience.kr

Further in vitro studies using isolated tissues have supported these findings. This compound demonstrated a dose-dependent relaxation of phenylephrine-induced contractions in rabbit aorta preparations. koreascience.kr In guinea-pig spontaneously beating atria, this compound elicited positive inotropic (increased force of contraction) and chronotropic (increased heart rate) responses in a dose-dependent manner. koreascience.kr These effects on isolated cardiac tissue were also abolished in the presence of propranolol, mirroring the actions of isoprenaline. koreascience.kr These results collectively suggest that this compound acts as a stimulant of both β₁ and β₂ adrenoceptors. koreascience.kr

Table 1: In Vitro Cardiovascular Effects of this compound

| Tissue | Observed Effect | Dose Range (µg/ml) | Antagonism by Propranolol |

| Rabbit aorta | Dose-dependent relaxation of phenylephrine-induced contraction | 10-100 | Yes |

| Guinea-pig atria | Dose-dependent positive inotropic and chronotropic responses | 10-100 | Yes |

Signal Transduction Pathway Modulation

Steroidal alkaloids from the Veratrum genus, including jervine (B191634) and its analogs, are known to interfere with crucial signaling pathways involved in development and cellular processes.

Hedgehog (Hh) Signaling Pathway (via Jervine and Analogs)

While direct studies on this compound's impact on the Hedgehog (Hh) signaling pathway are less documented, related steroidal alkaloids like jervine and cyclopamine (B1684311) are well-established inhibitors of this pathway. wikipedia.orgnih.govt3db.catargetmol.comselleckchem.comtaylorandfrancis.commdpi.comnih.govresearchgate.netthieme-connect.comchemsrc.comgoogle.com The Hh pathway plays a critical role in embryonic development and is often aberrantly activated in various cancers. mdpi.comnih.govwikipedia.org

Jervine, a close structural analog of cyclopamine, has been shown to block endogenous Sonic Hedgehog (Shh) signaling. taylorandfrancis.commdpi.com The teratogenic effects observed with jervine and cyclopamine are attributed to their specific inhibition of vertebrate cellular responses to the Hh family of secreted growth factors. nih.govnih.govthieme-connect.com Studies have indicated that jervine inhibits the Hedgehog signaling pathway by binding to the transmembrane domain of Smoothened (Smo). taylorandfrancis.com

Interaction with Smoothened (Smo) Protein

The Smoothened (Smo) protein is a key transducer in the Hedgehog signaling pathway. targetmol.commdpi.comnih.govwikipedia.org In the absence of Hedgehog ligands, the receptor Patched (PTCH1) inhibits Smo activity. mdpi.comnih.govwikipedia.org Upon binding of a Hedgehog ligand to PTCH1, the inhibition of Smo is relieved, leading to the activation of downstream signaling events and the transcription of Hh target genes. wikipedia.orgmdpi.comnih.govwikipedia.org

Jervine's biological activity as an Hh pathway inhibitor is mediated through its interaction with Smo, a 7-pass transmembrane protein. wikipedia.orgnih.govt3db.catargetmol.com Jervine binds to and inhibits Smo, thereby preventing the activation of GLI1 transcription and the subsequent expression of hedgehog target genes. wikipedia.orgnih.govt3db.catargetmol.com This mechanism of Smo inhibition is shared with other steroidal alkaloids like cyclopamine. nih.gov While direct binding data for this compound to Smo is limited in the provided context, its structural similarity to jervine suggests a potential for similar interactions, although the acetyl group may influence binding affinity or efficacy.

Cellular and Subcellular Interaction Mechanisms

Beyond specific receptor and pathway interactions, compounds can interact with cellular components like membranes, influencing their distribution and activity within the cell.

Enzyme Modulation

Research indicates that this compound can act as a modulator of enzyme activity. One study identified 3-O-acetyljervine as a β-adrenoceptor agonist nih.gov. β-adrenoceptors are G protein-coupled receptors that are targets for various physiological processes and pharmacological interventions. Agonists are substances that bind to receptors and activate them, mimicking the action of an endogenous ligand. While the specific enzymes downstream of β-adrenoceptor activation modulated by this compound are not detailed in the provided snippets, this agonist activity implies an influence on signaling pathways regulated by these receptors.

Enzyme modulation can occur through various mechanisms, including allosteric regulation, where a molecule binds to a site distinct from the active site, altering the enzyme's conformation and activity wikipedia.orgwikipedia.orgwikilectures.eu. Another mechanism is covalent modulation, involving the addition or removal of chemical groups wikipedia.org. Substrate modulation, where the substrate itself affects enzyme activity, is also a known mechanism qeios.com. The precise mechanism by which this compound exerts its agonist effect on β-adrenoceptors, and consequently modulates downstream enzymes, would require further investigation into its binding site and the resulting conformational changes of the receptor.

Metabolomic Profiling and Biological Biomarkers

Metabolomic profiling involves the comprehensive study of metabolites within a biological system, providing insights into its physiological state and biochemical processes mdpi.com. Metabolites can serve as signal molecules reflecting the internal and external environment frontiersin.org. This compound's presence and concentration within a system can potentially serve as a metabolic biomarker.

Metabolomic Analysis Techniques (e.g., Untargeted Metabolomics, Machine Learning for Biomarker Identification)

Metabolomic profiling, including the search for biomarkers like this compound, relies on advanced analytical techniques. Untargeted metabolomics is a common approach that aims to comprehensively profile all measurable metabolites within a sample without focusing on a predefined set mdpi.comthermofisher.commdpi.com. This is often achieved using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) mdpi.comthermofisher.commdpi.comnih.govfrontiersin.org. These methods involve sample preparation, separation of metabolites, and detection and identification based on their mass spectra and retention times thermofisher.comnih.govfrontiersin.org. Untargeted approaches can reveal a wide range of metabolites and identify those that are differentially expressed between different biological states mdpi.comthermofisher.com.

Following data acquisition, statistical analysis is crucial to identify significant metabolic differences and potential biomarkers mdpi.comthermofisher.com. Machine learning techniques are increasingly employed in metabolomics for biomarker identification and classification nih.govmdpi.comfrontiersin.orgnih.govarxiv.org. Machine learning algorithms can analyze complex metabolomic datasets to identify patterns and select metabolites that are most discriminatory between groups (e.g., healthy vs. diseased, different developmental stages) nih.govmdpi.comfrontiersin.orgnih.gov. Techniques such as orthogonal partial least squares discriminant analysis (OPLS-DA) are used in metabolomics to identify metabolites that contribute most to the separation between groups nih.govfrontiersin.org. Machine learning models can be trained to predict biological outcomes based on metabolite profiles, and the features (metabolites) that are most important for these predictions can be considered as biomarkers nih.govfrontiersin.orgnih.gov. This integrated approach combining untargeted metabolomics with machine learning offers powerful tools for discovering and validating metabolic biomarkers in various biological systems, including plants.

Derivatives, Analogs, and Structure Activity Relationship Sar Studies

Comparative Analysis with Related Steroidal Alkaloids (e.g., Jervine (B191634), Cyclopamine) O-Acetyljervine is closely related to jervine and cyclopamine (B1684311), all of which are steroidal alkaloids found in Veratrum species.nih.govwikipedia.orgmdpi.comJervine and cyclopamine are known teratogens and inhibitors of the Hedgehog signaling pathway.wikipedia.orgnih.govmdpi.comCyclopamine is considered a prototype inhibitor of this pathway and has been extensively studied.nih.govmdpi.com

Comparisons between these compounds often focus on their biological activities, particularly their potency in inhibiting the Hedgehog pathway. While jervine is also an inhibitor of Smoothened (Smo), a key protein in the Hedgehog pathway, it is generally considered less potent than cyclopamine. wikipedia.orgnih.gov Information specifically detailing the comparative biological activity of this compound directly against jervine and cyclopamine in the context of Hedgehog signaling is less widely available in the provided search results. However, studies on cyclopamine derivatives suggest that modifications, such as acetylation of a secondary alcohol, can influence antifungal activity. nih.gov This indicates that esterification, as seen in this compound, can alter the biological profile compared to the parent compound, jervine.

The core structures of these compounds, while similar, have key differences, particularly in the E and F rings. Cyclopamine features a spiro-fused tetrahydrofuran (B95107) ring (E ring) and a piperidine (B6355638) ring (F ring). nih.govuni.lu Jervine has a slightly different arrangement involving a fused furan (B31954) ring and a piperidine ring, with a ketone group in the C ring. nih.govnih.govuni.lu These structural variations contribute to their distinct biological interactions.

Table 1: Comparison of Jervine and Cyclopamine

| Feature | Jervine | Cyclopamine |

| PubChem CID | 10098 nih.govnih.govuni.lu | 442972 nih.govuni.luciteab.comxenbase.org |

| Molecular Formula | C₂₇H₃₉NO₃ nih.govnih.govuni.lu | C₂₇H₄₁NO₂ nih.govuni.lu |

| Source Genus | Veratrum nih.govwikipedia.orgmdpi.com | Veratrum nih.govwikipedia.orgmdpi.com |

| Hedgehog Pathway Inhibition | Yes, binds to Smoothened wikipedia.orgnih.gov | Yes, binds to Smoothened nih.govmdpi.commdpi.com |

| Teratogenicity | Yes nih.govwikipedia.orgmdpi.com | Yes nih.govwikipedia.orgmdpi.com |

| Structural Feature | Fused furan and piperidine rings, ketone | Spiro-fused tetrahydrofuran and piperidine rings |

Elucidation of Structure-Mechanism Relationships Understanding the structure-mechanism relationships (SAR) of this compound and its analogs involves determining how specific parts of the molecule interact with biological targets, such as Smoothened in the Hedgehog pathway.wikipedia.orgnih.govSAR studies on related steroidal alkaloids have provided insights into the structural requirements for activity. For cyclopamine to be active against the Hedgehog pathway, the orientation of its E ring relative to the A-D rings is important.nih.govModifications to the cyclopamine structure, such as opening the E ring or altering the 3-position, can significantly impact activity.nih.gov

While specific SAR data focusing solely on the acetyl group in this compound and its effect on Hedgehog signaling was not prominent in the search results, the general principles of SAR apply. The presence or absence of the acetyl group, its position on the jervine scaffold, and its chemical nature can all influence how this compound interacts with its biological targets compared to jervine. For instance, the acetylation of a hydroxyl group can change the molecule's polarity and hydrogen bonding capabilities, which can affect binding to proteins like Smoothened.

Research into the SAR of steroidal alkaloids, including cyclopamine derivatives, has shown that modifications can lead to compounds with altered potency and selectivity. nih.govnih.gov For example, some cyclopamine derivatives have shown improved potency or reduced toxicity compared to the parent compound. nih.govnih.gov Although direct SAR studies specifically detailing the impact of the O-acetyl group in this compound on its mechanism of action were not extensively found, the identification of this compound as a naturally occurring compound researchgate.net suggests it possesses a biological profile potentially distinct from jervine. Further SAR studies specifically on O-acetylated steroidal alkaloids would be necessary to fully elucidate the structure-mechanism relationships governed by this modification.

Advanced Research Methodologies and Future Directions in O Acetyljervine Studies

Computational Chemistry and Molecular Modeling Approaches

Computational methods offer a powerful lens through which to examine the dynamics and properties of O-Acetyljervine at an atomic level, providing insights that are often difficult to obtain through experimental means alone.

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. nih.govmdpi.com For this compound, a derivative of the known Hedgehog signaling pathway inhibitor jervine (B191634), MD simulations are invaluable for understanding its interaction with its primary biological target, the Smoothened (SMO) receptor. wikipedia.org

Researchers can construct a computational model of the this compound molecule docked into the binding site of the SMO receptor. This complex is then placed in a simulated physiological environment, including water molecules and ions, to mimic cellular conditions. nih.gov The simulation calculates the forces between atoms and uses Newton's laws of motion to predict their subsequent movements over nanoseconds or even microseconds. mdpi.commdpi.com

Key insights from MD simulations include:

Binding Stability: Analyzing the trajectory of this compound within the SMO binding pocket over the simulation time reveals the stability of the complex. Key metrics like Root Mean Square Deviation (RMSD) can quantify how much the ligand's position deviates from its initial docked pose. mdpi.commdpi.com

Interaction Mapping: MD simulations can identify specific amino acid residues in the SMO receptor that form crucial and persistent interactions (e.g., hydrogen bonds, hydrophobic contacts) with this compound. nih.gov

Conformational Changes: The binding of a ligand can induce conformational changes in the receptor. MD simulations can capture these dynamic changes, which are often critical for the receptor's activation or inhibition.

Binding Free Energy Calculations: Advanced computational techniques, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), can be applied to MD simulation trajectories to estimate the binding free energy, providing a quantitative measure of the binding affinity between this compound and its receptor.

| Parameter | Description | Typical Value/Software |

|---|---|---|

| System Setup | This compound docked to the SMO receptor, solvated in a water box with counter-ions. | GROMACS, AMBER, Desmond mdpi.commdpi.com |

| Force Field | A set of parameters to calculate potential energy of the system's atoms. | CHARMM36, AMBERff14SB |

| Simulation Time | The duration of the simulated molecular motion. | 100 - 1000 nanoseconds |

| Ensemble | Statistical mechanics conditions (e.g., constant temperature and pressure). | NPT (Isothermal-isobaric) mdpi.commdpi.com |

| Analysis Metrics | Calculations performed on the trajectory to understand behavior. | RMSD, RMSF, Hydrogen Bond Analysis, Binding Free Energy mdpi.com |

Quantum chemical calculations use the principles of quantum mechanics to model the electronic structure of molecules. nih.gov Unlike the classical mechanics used in MD simulations, these methods provide a detailed description of electron distribution, which governs a molecule's reactivity and spectroscopic properties.

For this compound, these calculations can elucidate:

Electron Density and Reactivity: Methods like Density Functional Theory (DFT) can map the electron density across the molecule. This allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites susceptible to metabolic reactions or chemical modification.

Molecular Orbitals: Calculating the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the molecule's electronic transitions and its ability to participate in charge-transfer interactions.

Spectroscopic Properties: Quantum chemical calculations can predict spectroscopic data, such as NMR chemical shifts and vibrational frequencies (IR spectra). This can aid in the structural confirmation of this compound and its metabolites. nih.gov

These computational approaches are essential for rational drug design, allowing for the in-silico prediction of how modifications to the this compound structure might affect its binding affinity and electronic properties before undertaking costly and time-consuming chemical synthesis. mdpi.com

Advanced Omics Technologies

"Omics" technologies enable the large-scale study of biological molecules. For this compound, which is derived from plants of the Veratrum genus, these technologies are crucial for uncovering the complex biological pathways responsible for its creation.

Metabolomics involves the comprehensive analysis of all small-molecule metabolites in a biological sample. nih.gov In the context of this compound, studying the metabolome of Veratrum species helps to map the biosynthetic pathway of steroidal alkaloids.

By comparing the metabolite profiles of different plant tissues (e.g., roots vs. leaves) or different species (V. maackii vs. V. nigrum), researchers can identify related alkaloids and potential precursors to jervine and its acetylated form. researchgate.netnih.gov Techniques such as liquid chromatography-mass spectrometry (LC-MS) are used to separate and detect hundreds of metabolites simultaneously. nih.gov A pseudo-targeted metabolomics approach can be used to specifically search for and quantify known and unknown steroidal alkaloids, helping to piece together the steps of the biosynthetic pathway from cholesterol to the final jervane skeleton. nih.gov This approach has been used to distinguish between different Veratrum species based on their unique steroidal alkaloid fingerprints. nih.gov

Transcriptomics is the study of the complete set of RNA transcripts (the transcriptome) produced by an organism under specific conditions, while proteomics studies the entire complement of proteins. These technologies are powerful tools for identifying the specific genes and enzymes involved in the biosynthesis of this compound.

By performing comparative transcriptome analysis of Veratrum tissues with high and low concentrations of steroidal alkaloids, scientists can identify differentially expressed genes. researchgate.netnih.govvtt.fi This has led to the identification of numerous candidate genes encoding enzymes crucial for the alkaloid biosynthetic pathway, such as cytochrome P450s (CYPs), hydroxylases, and reductases. nih.govnih.gov For instance, studies on Veratrum nigrum and Veratrum maackii have identified specific CYPs and transcription factors that are likely involved in the key steps of steroidal alkaloid production. researchgate.netnih.gov

Proteomics can then confirm that these identified genes are translated into functional proteins. By analyzing the protein content of relevant plant tissues, researchers can correlate the presence of specific enzymes with the production of jervane alkaloids. Together, transcriptomics and proteomics provide a direct link between the genetic blueprint of the plant and its chemical output, offering targets for metabolic engineering to potentially increase the production of this compound. nih.gov

| Technology | Objective | Key Findings in Veratrum Research | Relevant Genes/Enzymes |

|---|---|---|---|

| Metabolomics | Identify precursors and related alkaloids in the biosynthetic pathway. | Differential accumulation of alkaloids in roots vs. leaves; discovery of novel alkaloids. nih.govnih.gov | N/A (focus on metabolites) |

| Transcriptomics (RNA-Seq) | Identify genes encoding biosynthetic enzymes and regulatory factors. | Identification of 235 differentially expressed unigenes potentially involved in synthesis. researchgate.netnih.govvtt.fi | CYP76A2, CYP76B6, ERF1A, bHLH13 researchgate.netnih.gov |

| Proteomics | Confirm the presence and abundance of biosynthetic enzymes. | Correlation of protein expression with alkaloid accumulation. nih.gov | Cytochrome P450s, Hydroxylases, Reductases nih.gov |

Innovative Analytical Techniques

The accurate detection and quantification of this compound in complex matrices, such as plant extracts or biological fluids, requires sensitive and specific analytical methods. Modern analytical chemistry offers a suite of powerful techniques for this purpose.

High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is a cornerstone technique for the analysis of Veratrum alkaloids. researchgate.netmdpi.com This method offers excellent sensitivity and selectivity.

The process involves:

Chromatographic Separation (HPLC): The complex mixture from a sample extract is injected into an HPLC system. A reversed-phase column (e.g., C18) separates the individual alkaloids based on their polarity. A mobile phase, often a gradient of acetonitrile (B52724) and an aqueous buffer, is used to elute the compounds from the column at different times. jyoungpharm.org

Ionization and Detection (MS/MS): As each compound elutes from the HPLC, it enters the mass spectrometer. It is ionized (e.g., by electrospray ionization, ESI), and the mass spectrometer selects the ion corresponding to the parent molecule (e.g., the [M+H]⁺ ion of this compound). This parent ion is then fragmented, and the detector measures the mass-to-charge ratio of the resulting fragment ions.

This technique, often operated in Multiple Reaction Monitoring (MRM) mode, is highly specific because it monitors for a unique transition from a parent ion to a specific fragment ion. For the closely related alkaloid jervine, a quantitative ion pair of 426.2⟶114.1 m/z has been used. nih.govresearchgate.net Similar specific ion pairs would be developed for the robust quantification of this compound.

Other advanced techniques like Ultra-Performance Liquid Chromatography (UPLC) coupled with Quadrupole Time-of-Flight (qTOF) mass spectrometry provide even higher resolution and mass accuracy, enabling the identification of unknown alkaloids and a more comprehensive profiling of the sample. springernature.comresearchgate.net These methods are critical for pharmacokinetic studies, quality control of herbal products, and metabolomic fingerprinting. researchgate.netmdpi.com

High-Resolution Mass Spectrometry for Metabolite Identification

High-resolution mass spectrometry (HRMS) is a cornerstone technology for identifying the metabolites of compounds like this compound in biological systems. ijpras.com The primary advantage of HRMS lies in its ability to provide highly accurate mass measurements, which significantly narrows down the possibilities for elemental composition, thereby facilitating the determination of a metabolite's molecular formula. ijpras.com

In the context of this compound research, HRMS platforms such as Time-of-Flight (TOF), Quadrupole-Time-of-Flight (Q-TOF), Fourier Transform Ion Cyclotron Resonance (FT-ICR), and Orbitrap are instrumental. ijpras.com When coupled with liquid chromatography (LC), these systems can separate complex mixtures from biological matrices and provide accurate mass data for both the parent compound and its metabolites. ijpras.com The process allows for the calculation of precise mass shifts between the parent drug and its metabolites, which is crucial for identifying metabolic transformations like oxidation, hydrolysis, or conjugation. ijpras.commdpi.com

A typical workflow for identifying this compound metabolites using HRMS would involve several key steps. Data-independent acquisition (DIA) is a modern approach that offers high-throughput and reproducible quantification of metabolites. nih.govnih.gov This technique, combined with immunoaffinity enrichment for specific modifications, allows for the comprehensive identification of thousands of potential metabolites from small amounts of tissue. nih.govnih.gov

Table 1: Application of HRMS Techniques in this compound Metabolite Studies

| HRMS Technique | Key Advantage | Application in this compound Research |

| Time-of-Flight (TOF) | High mass resolution and accuracy. | Provides accurate mass measurements to determine the elemental composition of potential metabolites. |

| Orbitrap | Very high resolution and mass accuracy. | Enables confident identification of metabolic products in complex biological samples and differentiation between isobaric compounds. ijpras.com |

| Q-TOF | Combination of quadrupole's precursor ion selection with TOF's high-resolution analysis. | Facilitates structural elucidation through MS/MS fragmentation studies, helping to pinpoint the site of metabolic modification on the this compound scaffold. ijpras.com |

| FT-ICR | Highest available mass resolution and accuracy. | Used for complex metabolite mixtures where unambiguous molecular formula determination is critical. ijpras.com |

Integrated Spectroscopic and Machine Learning Approaches for Structure Elucidation

The definitive identification of a molecule's structure remains a critical task in chemistry. rsc.org While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are powerful, the integration of spectroscopic data with machine learning (ML) models represents a frontier in automated structure elucidation. rsc.org For a complex steroidal alkaloid like this compound, these integrated approaches could rapidly confirm its structure or identify novel, related compounds from natural sources.

Recent advancements have seen the development of transformer models that can predict a molecular structure, represented as a SMILES string, directly from its infrared (IR) spectrum. researchgate.netnih.govresearchgate.net These models are first pretrained on vast libraries of simulated spectra before being fine-tuned on smaller sets of experimental data. nih.govibm.com This approach has achieved significant accuracy, especially when the chemical formula is provided as an additional input to constrain the possibilities. nih.gov

For this compound research, such a model could be used to:

Verify the identity of the isolated compound by comparing the predicted structure from its IR spectrum with the known structure.

Accelerate the identification of new jervane-type alkaloids by providing rapid, probable structures from their spectroscopic data.

Assist in the structural characterization of metabolic or synthetic derivatives of this compound.

Table 2: Machine Learning Model Performance in Structure Elucidation from IR Spectra

| Metric | Performance on Test Set | Relevance to this compound Studies |

| Top-1 Accuracy | 44.4% | The model correctly predicts the entire molecular structure as the most likely candidate in a significant number of cases. nih.gov |

| Top-10 Accuracy | 69.8% | The correct structure is highly likely to be within the top ten predictions, drastically reducing the search space for chemists. nih.gov |

| Scaffold Prediction (Top-1) | 84.5% | Even when the full structure is not perfectly predicted, the core molecular framework (e.g., the jervane scaffold) is identified with high accuracy. nih.gov |

Interdisciplinary Research Perspectives

The study of this compound extends beyond traditional phytochemistry, offering valuable opportunities for interdisciplinary research in chemical biology and ecology.

Chemical Biology Applications

Chemical biology utilizes chemical tools to probe and manipulate biological systems. nih.gov Natural products like this compound can serve as powerful probes to investigate cellular pathways and protein functions. A key technique in this field is photoaffinity labeling, where a light-activated chemical group is attached to a molecule of interest. nih.govresearchgate.net

By synthesizing a derivative of this compound that incorporates a photoactivatable group, such as a benzophenone (B1666685) or diazirine, researchers could create a tool to identify its direct biological targets. nih.govresearchgate.net Upon exposure to UV light, this probe would form a covalent bond with its binding partners (e.g., proteins), allowing for their subsequent isolation and identification. This approach provides spatial and temporal information about the compound's interactions within a cell, helping to elucidate its mechanism of action at a molecular level. nih.gov

Ecological and Evolutionary Studies (e.g., Plant Defense Mechanisms)

Plants have evolved an arsenal (B13267) of chemical defenses to protect themselves from herbivores. nih.govwikipedia.org These defenses often involve secondary metabolites, which are compounds not essential for primary growth but crucial for survival. libretexts.org this compound, as a steroidal alkaloid found in plants of the Veratrum genus, likely plays a significant role in plant defense.

Alkaloids can act as toxins or repellents, discouraging feeding by insects and other animals. libretexts.org The presence of this compound and related compounds in Veratrum species is a classic example of a constitutive chemical defense—one that is always present in the plant. wikipedia.org Studying the ecological role of this compound involves investigating its effects on herbivores and understanding the evolutionary pressures that led to its production. This research can provide insights into the co-evolutionary "arms race" between plants and the insects that feed on them, where plants develop novel toxins and herbivores, in turn, evolve mechanisms of resistance. nih.gov The synthesis of these defense compounds is often regulated by complex signaling pathways involving hormones like jasmonic acid. nih.govresearchgate.net

常见问题

Q. Advanced Research Focus

- Model Selection : Use transgenic rodent models (e.g., Alzheimer’s disease models) to assess acetylcholinesterase inhibition or NMDA receptor modulation .

- Dosing Strategy : Pharmacokinetic profiling (e.g., LC-MS/MS plasma analysis) to determine bioavailability and blood-brain barrier penetration .

- Control Groups : Include jervine and veratridine controls to isolate O-acetyl-specific effects. Publish raw data in supplementary materials for transparency .

What are the best practices for validating this compound’s inhibitory effects on ion channels?

Q. Advanced Research Focus

- Electrophysiology : Patch-clamp recordings on HEK293 cells expressing human Nav1.7 channels. Compare IC₅₀ values with literature data .

- Fluorescence-Based Assays : Use FLIPR Tetra for high-throughput screening, but confirm results with manual voltage-clamp to avoid false positives .

- Data Interpretation : Address signal-to-noise ratios by normalizing to baseline activity and reporting confidence intervals .

How can researchers address challenges in quantifying this compound in complex biological matrices?

Q. Basic Research Focus

- Sample Preparation : Solid-phase extraction (C18 cartridges) to remove lipids/proteins from plasma or tissue homogenates .

- Analytical Methods : UHPLC-QTOF-MS with deuterated internal standards (e.g., d3-O-Acetyljervine) for precision. Validate methods per ICH guidelines .

- Limit of Detection (LOD) : Report LOD/LOQ using calibration curves (1–100 ng/mL range) and include matrix effect studies .

What strategies are effective for investigating structure-activity relationships (SAR) of this compound analogs?

Q. Advanced Research Focus

- Synthetic Modifications : Systematically vary acetyl group positions (C-3, C-6) and test analogs in functional assays .

- Data Visualization : Use heatmaps or 3D-QSAR models to correlate structural features (e.g., logP, polar surface area) with bioactivity .

- Collaborative Databases : Share SAR data via platforms like ChEMBL to facilitate cross-study comparisons .

How should researchers approach conflicting reports on this compound’s toxicity profiles?

Q. Advanced Research Focus

- Toxicogenomics : RNA-seq analysis on hepatocyte models to identify differentially expressed genes (e.g., CYP450 isoforms) .

- Species-Specific Effects : Compare toxicity in murine vs. human primary cells and adjust dosimetry using allometric scaling .

- Meta-Analysis : Apply Cochrane review principles to assess bias in existing studies, emphasizing randomized, blinded designs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。